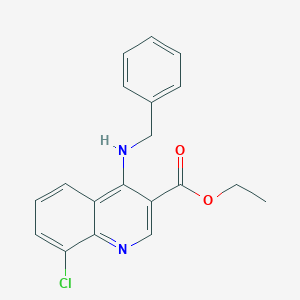![molecular formula C17H10N2O6 B255361 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B255361.png)
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound that features a unique structure combining an indene moiety with a hydrazone linkage and an isophthalic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID typically involves a multi-step process. One common method includes the reaction of 1,3-indandione with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with isophthalic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
作用机制
The mechanism by which 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The hydrazone linkage and the indene moiety may play crucial roles in its biological activity, potentially involving interactions with enzymes or receptors that regulate various cellular processes .
相似化合物的比较
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: Shares the indene moiety but differs in the functional groups attached to the core structure.
1H-Isoindole-1,3(2H)-dione derivatives: These compounds have a similar core structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
What sets 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID apart is its combination of the indene moiety with a hydrazone linkage and an isophthalic acid core. This unique structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds .
属性
分子式 |
C17H10N2O6 |
|---|---|
分子量 |
338.27 g/mol |
IUPAC 名称 |
5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H10N2O6/c20-14-11-3-1-2-4-12(11)15(21)13(14)19-18-10-6-8(16(22)23)5-9(7-10)17(24)25/h1-7,18H,(H,22,23)(H,24,25) |
InChI 键 |
ISFVWUCCCJDJEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)
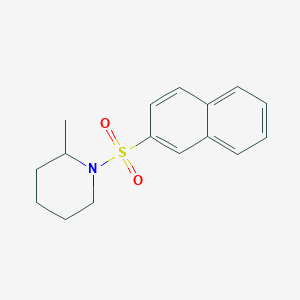
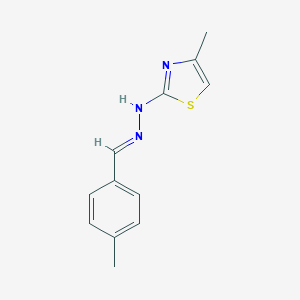
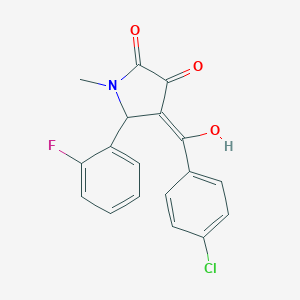
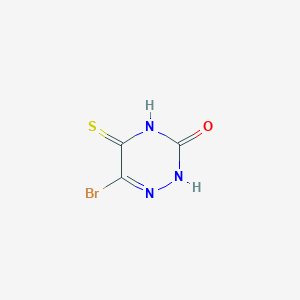
![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)
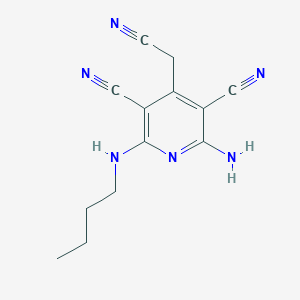
![PROPAN-2-YL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B255309.png)

